EDO-S101 (EDO-S101) is a first-in-class alkylating histone deacetylase inhibitor (HDACi) fusion molecule. [, , , , , , , ] It is designed as a bifunctional antineoplastic agent for systemic use, aiming to improve the efficacy of chemotherapy. [, , ] EDO-S101 is a promising advancement in cancer research, particularly for hematological malignancies and solid tumors. [, , , , , , , , ]
Related Compounds
EDO-S101 is a first-in-class alkylating histone deacetylase inhibitor (HDACi) fusion molecule. It is structurally designed by combining bendamustine, an alkylating agent, with vorinostat, a pan-HDAC inhibitor, via a covalent bond. [] This design aims to create a synergistic effect by combining the DNA-damaging effect of bendamustine with the chromatin-opening effect of vorinostat, making DNA more susceptible to alkylation. [, ]
Bendamustine
Compound Description: Bendamustine is an alkylating agent that acts by binding to and crosslinking DNA, thereby interfering with DNA replication and transcription, ultimately leading to cell death. [] It has demonstrated substantial clinical activity against various B-cell malignancies, including multiple myeloma and lymphoma. []
Relevance: Bendamustine is a key structural component of EDO-S101. The bendamustine moiety provides the alkylating activity to the fusion molecule. [, ] Compared to EDO-S101, bendamustine alone shows significantly lower cytotoxicity against hematological malignancies. [] The superior activity of EDO-S101 is attributed to the synergistic interaction between the bendamustine and vorinostat moieties. []
Vorinostat
Compound Description: Vorinostat is a pan-HDAC inhibitor that blocks the activity of HDACs, leading to increased histone acetylation and altered gene expression. [] This can result in the reactivation of silenced tumor suppressor genes and the induction of apoptosis in cancer cells. []
Relevance: Vorinostat is the other key structural component of EDO-S101. The vorinostat moiety contributes to the HDAC inhibitory activity of the fusion molecule. [, ] While both EDO-S101 and vorinostat inhibit HDACs, EDO-S101 exhibits superior synergy with proteasome inhibitors like bortezomib in multiple myeloma cells. [] This enhanced synergy is partly attributed to EDO-S101's more effective interaction with α-tubulin, leading to increased accumulation of poly-ubiquitinated proteins. [] Unlike EDO-S101, vorinostat alone does not show direct pro-apoptotic activity through downregulation of c-Myc and BCL2 or upregulation of NOXA. []
Melphalan
Compound Description: Melphalan is an alkylating agent used in chemotherapy, particularly for multiple myeloma. [] It works by damaging DNA and interfering with cell division.
Relevance: Melphalan serves as a comparator to EDO-S101 in assessing the cytotoxicity against multiple myeloma cells. [, ] EDO-S101 consistently demonstrates higher cytotoxicity compared to melphalan in various multiple myeloma cell lines. [] Furthermore, EDO-S101 shows a more favorable synergistic profile with proteasome inhibitors compared to melphalan. []
Cyclophosphamide
Compound Description: Cyclophosphamide is another alkylating agent used in chemotherapy for various cancers, including lymphoma and leukemia. [] It disrupts DNA replication and leads to cell death.
Relevance: Similar to melphalan, cyclophosphamide serves as a comparative agent to assess the efficacy and synergistic potential of EDO-S101. [] The results demonstrate that EDO-S101 exhibits superior cytotoxicity and a more pronounced synergistic effect with proteasome inhibitors compared to cyclophosphamide. []
Bortezomib
Compound Description: Bortezomib is a proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma. [] It acts by blocking the proteasome, a cellular complex responsible for degrading proteins, leading to the accumulation of misfolded proteins and ultimately cell death. []
Relevance: Bortezomib is a key synergistic agent for EDO-S101 in multiple myeloma and lymphoma cells. [, , ] The combination of EDO-S101 and bortezomib leads to synergistic cytotoxicity by inducing UPR activation and apoptosis. [] EDO-S101 enhances bortezomib's efficacy by increasing proteotoxic stress and interfering with the alternative protein degradation pathways. [, ]
Carfilzomib
Compound Description: Carfilzomib, similar to bortezomib, is a proteasome inhibitor used in the treatment of multiple myeloma. [] It offers an alternative treatment option for patients who are resistant or intolerant to bortezomib.
Relevance: Carfilzomib also exhibits a synergistic effect when combined with EDO-S101 in multiple myeloma cells. [] The synergistic activity is comparable to that observed with bortezomib, suggesting that EDO-S101 can enhance the efficacy of different proteasome inhibitors. []
Panobinostat
Compound Description: Panobinostat is a pan-HDAC inhibitor that has been approved by the FDA for the treatment of multiple myeloma. [] Like vorinostat, it inhibits the activity of HDACs, affecting gene expression and inducing cell death in cancer cells.
Relevance: Panobinostat serves as a relevant comparator to EDO-S101 as both are HDAC inhibitors investigated for multiple myeloma treatment. [] While both have shown promise, their specific mechanisms and synergistic interactions may differ. EDO-S101's unique structure combining an alkylating agent and an HDACi distinguishes its action from panobinostat. []
Source and Classification
Tinostamustine is synthesized from established chemical precursors and falls under the category of hybrid drugs, designed to target multiple pathways within cancer cells. Its classification as an alkylating agent highlights its ability to form covalent bonds with DNA, leading to cytotoxic effects that can induce apoptosis in cancer cells. This compound is particularly noted for its synergy with existing therapies, enhancing the efficacy of monoclonal antibodies like daratumumab in multiple myeloma treatments.
Synthesis Analysis
Methods and Technical Details
The synthesis of tinostamustine involves a multi-step process that typically includes:
Formation of the Alkylating Agent: The initial step usually involves the creation of a reactive alkylating moiety, which can interact with nucleophilic sites on DNA.
Conjugation with Histone Deacetylase Inhibitors: The alkylating agent is then coupled with components that inhibit histone deacetylases, enhancing the compound's ability to modulate gene expression alongside its cytotoxic effects.
Specific methods employed may vary, but they often include techniques such as:
Refluxing in organic solvents to promote reaction completion.
Purification via chromatography to isolate the desired compound from by-products.
Characterization using NMR (Nuclear Magnetic Resonance) and mass spectrometry to confirm the structure and purity of tinostamustine.
Molecular Structure Analysis
Structure and Data
Tinostamustine's molecular structure features a complex arrangement that allows it to function effectively as both an alkylating agent and a histone deacetylase inhibitor. The compound's formula can be represented as C19H22ClN3O5, indicating the presence of chlorine, nitrogen, and oxygen atoms that contribute to its reactivity.
Key structural characteristics include:
Alkylation sites that facilitate interaction with DNA.
Functional groups that enhance solubility and bioavailability.
Chiral centers, which may influence its pharmacodynamics.
Chemical Reactions Analysis
Reactions and Technical Details
Tinostamustine undergoes several key chemical reactions:
Alkylation of DNA: This reaction involves the formation of covalent bonds between the compound and nucleophilic sites on DNA bases, leading to cross-linking that disrupts replication.
Inhibition of Histone Deacetylases: By binding to these enzymes, tinostamustine alters chromatin structure, which can reactivate silenced tumor suppressor genes.
The kinetics of these reactions have been studied extensively, revealing that tinostamustine exhibits both competitive and irreversible inhibition mechanisms against specific targets within cancer cells.
Mechanism of Action
Process and Data
The mechanism of action for tinostamustine is multifaceted:
DNA Damage Induction: By alkylating DNA, it causes strand breaks that lead to cellular apoptosis.
Histone Modification: Inhibition of histone deacetylases results in hyperacetylation of histones, promoting a more open chromatin structure conducive to transcriptional activation of tumor suppressor genes.
Research indicates that tinostamustine can also enhance immune responses by increasing the expression of ligands for natural killer cell receptors on tumor cells, thereby improving their susceptibility to immune-mediated destruction.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
Tinostamustine exhibits several notable physical and chemical properties:
Molecular Weight: Approximately 393.84 g/mol.
Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents but has limited water solubility.
Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
These properties are critical for its formulation into therapeutic agents.
Applications
Scientific Uses
Tinostamustine has shown promise in various scientific applications:
Oncology Research: It is primarily investigated for its efficacy against hematological cancers such as multiple myeloma and T-cell leukemia.
Combination Therapies: Its ability to enhance the effectiveness of existing treatments like monoclonal antibodies makes it a candidate for combination therapies aimed at improving patient outcomes.
Preclinical Studies: Ongoing research focuses on understanding its full therapeutic potential through preclinical models that evaluate its antitumor activity compared to traditional chemotherapeutics.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
NucPE1 (Nuclear Peroxy Emerald 1) is a nuclear-localized fluorescent hydrogen peroxide that is specifically localized to cellular nuclei without appended targeting moieties.
An oligopeptide isolated from the skin of Physalaemus fuscumaculatus, a South American frog. It is a typical kinin, resembling SUBSTANCE P in structure and action and has been proposed as a sialagogue, antihypertensive, and vasodilator.
Cholesteryl behenate is a cholesterol ester obtained by the formal condensation of cholesterol with behenic acid. It has a role as a mouse metabolite. It is functionally related to a docosanoic acid.
O-desmethyl Mebeverine alcohol hydrochloride is a metabolite of Mebeverine, which is a potent α1 repector inhibitor, causing relaxation of the gastrointestinal tract.
Veledimex S enantiomer is the S enantiomer of veledimex. Veledimex is an oral activator ligand for a proprietary gene therapy promoter system, and a moderate inhibitor of and substrate for CYP3A4/5.